An In-depth Technical Guide to Bis(neopentyl glycolato)diboron (CAS: 201733-56-4)
An In-depth Technical Guide to Bis(neopentyl glycolato)diboron (CAS: 201733-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(neopentyl glycolato)diboron, with the CAS number 201733-56-4, is a pivotal organoboron compound in modern organic synthesis.[1] This white to off-white solid has gained significant traction as a robust and efficient reagent for the preparation of boronic acid esters, which are key intermediates in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] Its unique structural features, conferred by the neopentyl glycolato ligands, offer enhanced stability, solubility, and reactivity, positioning it as a valuable tool in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4]
This technical guide provides a comprehensive overview of Bis(neopentyl glycolato)diboron, encompassing its chemical and physical properties, detailed synthesis and experimental protocols for its application, and a discussion of its relevance in the development of biologically active compounds.
Physicochemical Properties
A summary of the key quantitative data for Bis(neopentyl glycolato)diboron is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 201733-56-4 | [2] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | [1] |
| Molecular Weight | 225.89 g/mol | [2] |
| Appearance | White to off-white solid/crystal powder | [1] |
| Melting Point | 180.5-184.5 °C (lit.) | [2] |
| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [5] |
| Density | ~1 g/mL | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297). | [5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, 200 MHz) | δ 0.94 (s, 12H), 3.58 (s, 8H) | [5] |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂) | [5] |
Synthesis of Bis(neopentyl glycolato)diboron
Detailed methodologies for the synthesis of Bis(neopentyl glycolato)diboron are crucial for its accessibility in research and development. Two common procedures are outlined below.
Experimental Protocol 1: From Tetrakis(dimethylamino)diboron (B157049)
This protocol describes a high-yield synthesis from tetrakis(dimethylamino)diboron and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[3]
Materials:
-
Tetrakis(dimethylamino)diboron (52.65 mmol, 9.89 g)
-
2,2-dimethyl-1,3-propanediol (100 mmol, 10.42 g)
-
Toluene (B28343) (40 mL)
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol in toluene at room temperature, slowly add tetrakis(dimethylamino)diboron.
-
Heat the reaction mixture to 105 °C. The evolution of dimethylamine (B145610) gas will be observed starting at approximately 85 °C.
-
Maintain the reaction at 105 °C for 60 minutes.
-
Remove the toluene solvent by distillation under reduced pressure to yield a white solid.
-
The crude product can be purified by recrystallization from toluene to afford pure Bis(neopentyl glycolato)diboron.
Experimental Protocol 2: From Tetrahydroxydiboron (B82485)
This alternative method utilizes tetrahydroxydiboron as the boron source.[5]
Materials:
-
Tetrahydroxydiboron (7.50 mmol, 672 mg)
-
2,2-dimethyl-1,3-propanediol (15.0 mmol, 1.56 g)
-
Potassium acetate (KOAc) (18.7 mmol, 1.84 g)
-
Toluene or Tetrahydrofuran (THF) (25 mL)
Procedure:
-
Suspend tetrahydroxydiboron, 2,2-dimethyl-1,3-propanediol, and potassium acetate in either toluene or THF.
-
Stir the reaction mixture at 80 °C for 0.5 to 2 hours, monitoring for the complete consumption of starting materials.
-
Upon completion, the product can be isolated and purified.
Applications in Organic Synthesis: Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
The primary application of Bis(neopentyl glycolato)diboron is as a superior borylating agent in the Miyaura borylation reaction, which typically precedes a Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.[2] This reagent has been shown to be particularly effective for the synthesis of sterically hindered arylboronic acids.[2] The resulting neopentyl glycol boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato ester counterparts.[2]
General Experimental Protocol: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a one-pot borylation/Suzuki coupling reaction, a highly efficient method that avoids the isolation of the intermediate boronic ester.[6][7]
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Bis(neopentyl glycolato)diboron (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Base for borylation (e.g., KOAc) (1.5 - 3.0 eq)
-
Aryl or vinyl halide/triflate for coupling (1.0 eq)
-
Base for coupling (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water
Procedure:
Step 1: Miyaura Borylation
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the first aryl/vinyl halide, Bis(neopentyl glycolato)diboron, the palladium catalyst, and the borylation base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the borylation is complete (monitor by TLC or GC-MS).
Step 2: Suzuki-Miyaura Cross-Coupling 4. Cool the reaction mixture to room temperature. 5. Add the second aryl/vinyl halide/triflate, the coupling base, and a small amount of water. 6. Reheat the mixture (typically 80-120 °C) and stir until the cross-coupling is complete. 7. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. 8. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Role in Drug Discovery and Development
While Bis(neopentyl glycolato)diboron itself is a synthetic reagent, it plays a crucial role in the synthesis of biologically active molecules.[1] Organoboron compounds, particularly those containing a boronic acid or boronate ester functional group, have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8][9][10]
Boronic acids are known to act as inhibitors of various enzymes, with serine proteases being a prominent target.[11] The boron atom, with its empty p-orbital, can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[11] This mechanism of action has been exploited in the development of several therapeutic agents.[12]
Although there is no direct evidence of Bis(neopentyl glycolato)diboron or its simple esters being involved in specific signaling pathways, it is a key building block for creating more complex molecules that can interact with biological targets. For instance, molecules synthesized using this reagent could be designed to inhibit enzymes that are part of critical signaling cascades in diseases such as cancer or inflammatory conditions.
Generalized Mechanism of Action: Serine Protease Inhibition
The following diagram illustrates the general mechanism by which a boronic acid-containing molecule, which can be synthesized from a boronate ester prepared using Bis(neopentyl glycolato)diboron, can inhibit a serine protease.
Caption: Generalized serine protease inhibition by a boronic acid.
Experimental Workflows
Workflow for the Synthesis of a Biaryl Compound
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using a one-pot borylation/Suzuki coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bis(neopentyl glycolato)diboron [commonorganicchemistry.com]
- 3. Bis(neopentyl glycolato)diboron | 201733-56-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]


